2-Oxo-3-phenylpropanal
Overview
Description
2-Oxo-3-phenylpropanal, also known as benzylglyoxal, is an organic compound with the molecular formula C9H8O2. It is characterized by the presence of a phenyl group attached to a propanal backbone with an oxo group at the second carbon position. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Oxo-3-phenylpropanal can be synthesized through various methods. One common approach involves the reaction of phenylpyruvic acid with pyridine and acetic anhydride at room temperature for 15 hours. The reaction mixture is then treated with hydrogen chloride in dichloromethane and water to yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as flash chromatography to isolate the compound from reaction byproducts .
Chemical Reactions Analysis
Types of Reactions: 2-Oxo-3-phenylpropanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the oxo group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as Grignard reagents and organolithium compounds are used for substitution reactions.
Major Products:
Oxidation: Phenylacetic acid.
Reduction: 2-Phenylpropanol.
Substitution: Various substituted phenylpropanals depending on the nucleophile used
Scientific Research Applications
2-Oxo-3-phenylpropanal has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: It is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 2-Oxo-3-phenylpropanal involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor or substrate for specific enzymes, affecting metabolic pathways. For instance, its antiviral activity is attributed to its ability to interfere with viral replication processes .
Comparison with Similar Compounds
- 2-Oxo-3-phenylpropanoic acid
- 2-Phenylpropanal
- 3-Oxo-3-phenylpropanal
Comparison: 2-Oxo-3-phenylpropanal is unique due to its specific structural arrangement, which imparts distinct reactivity and properties compared to its analogs. For example, while 2-Oxo-3-phenylpropanoic acid is more acidic, this compound exhibits higher reactivity in nucleophilic substitution reactions due to the presence of the aldehyde group .
Properties
IUPAC Name |
2-oxo-3-phenylpropanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,7H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFMBSIAKTAZWIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00318859 | |
Record name | Benzylglyoxal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00318859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56485-04-2 | |
Record name | NSC337791 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=337791 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzylglyoxal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00318859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.